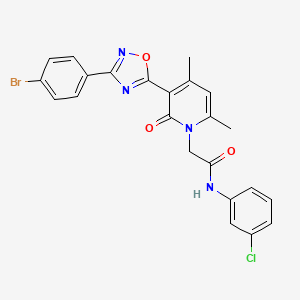

2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-chlorophenyl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole ring, a substituted pyridinone moiety, and halogenated aryl groups (4-bromophenyl and 3-chlorophenyl). The 1,2,4-oxadiazole ring is notable for its electron-withdrawing properties and metabolic stability, while the pyridinone core contributes to hydrogen-bonding interactions. The halogen substituents enhance lipophilicity and binding affinity to hydrophobic pockets in biological targets. Structural characterization of such compounds typically employs techniques like X-ray crystallography, often refined using programs like SHELXL .

Properties

IUPAC Name |

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrClN4O3/c1-13-10-14(2)29(12-19(30)26-18-5-3-4-17(25)11-18)23(31)20(13)22-27-21(28-32-22)15-6-8-16(24)9-7-15/h3-11H,12H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSCJFIQJOOPCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)Cl)C3=NC(=NO3)C4=CC=C(C=C4)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-chlorophenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 426.7 g/mol. The structure features a bromophenyl group, an oxadiazole moiety, and a chlorophenyl acetamide component, which are known to influence biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, 1,2,4-oxadiazole derivatives have shown intrinsic antibacterial and antifungal activities. The presence of halogen substituents, such as bromine and chlorine in this compound, may enhance its efficacy against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Antibacterial | 75 µg/mL against B. subtilis |

| Compound B | Antifungal | 125 µg/mL against C. albicans |

| Compound C | Antiviral | IC50 = 1.61 µg/mL |

2. Analgesic Properties

Studies on oxadiazole derivatives reveal their potential analgesic effects. For example, compounds similar to the target molecule have been documented to possess pain-relieving properties in various animal models (Terashita et al., 2002).

3. Anticonvulsant Activity

The anticonvulsant effect of related compounds has been evaluated in picrotoxin-induced convulsion models. Structural modifications significantly affect their activity; thus, the specific arrangement of functional groups in this compound may confer similar properties.

Case Study: Anticonvulsant Efficacy

In a study involving various oxadiazole derivatives, one compound exhibited an effective dose (ED50) of 18.4 mg/kg with a protection index (PI) of 9.2 against seizures induced by pentylenetetrazol (PTZ) .

The biological activity of this compound can be attributed to several mechanisms:

- Intramolecular Hydrogen Bonding: The presence of intramolecular hydrogen bonds may stabilize the molecular conformation, enhancing binding affinity to biological targets.

- π-π Interactions: Weak π-π interactions between aromatic systems can facilitate favorable interactions with biomolecules.

Research Findings

Recent studies have focused on synthesizing and characterizing similar compounds to elucidate their biological mechanisms further. For example:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Substituent Effects on Bioactivity

- Halogen Positioning: The target compound’s 4-bromophenyl and 3-chlorophenyl groups contrast with the 3-bromophenyl substituent in compound 4l .

- Heterocycle Influence: The pyridinone ring in the target compound offers hydrogen-bonding sites absent in benzoxazole-containing analogs like 4l. This could increase solubility and interaction with polar residues in enzymes or receptors.

Pharmacological and Physicochemical Properties

- Lipophilicity: The target compound’s logP is likely higher than 4l due to the additional methyl groups on the pyridinone ring and the chloro substituent, favoring membrane permeability .

- Metabolic Stability : 1,2,4-oxadiazoles are generally resistant to oxidative metabolism, suggesting longer half-lives compared to 1,3,4-oxadiazoles in 4l .

Therapeutic Potential

- Pesticidal Activity : Analogous to plant-derived oxadiazoles, the target compound’s halogenated groups may disrupt insect cuticle integrity or metabolic pathways, though empirical data is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.